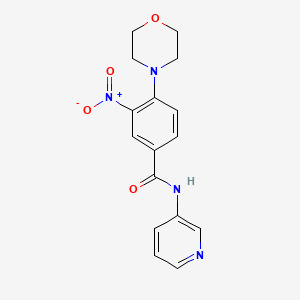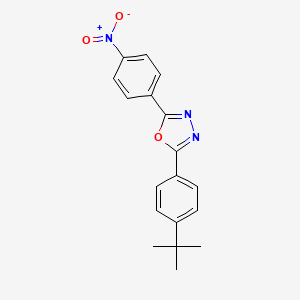![molecular formula C21H16N4O2 B4403192 N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4403192.png)
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide
Vue d'ensemble
Description
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide, also known as AQ-11, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. AQ-11 is a selective agonist of the G protein-coupled receptor GPR139, which is primarily expressed in the brain and has been implicated in various physiological processes.
Mécanisme D'action
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide is a selective agonist of GPR139, which is a G protein-coupled receptor that is primarily expressed in the brain. Upon binding of this compound to GPR139, a signaling cascade is initiated that leads to the activation of downstream effectors, including adenylyl cyclase and phospholipase C. This activation results in the modulation of various physiological processes, including neurotransmitter release, neuronal excitability, and circadian rhythm.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of dopaminergic neurons in the ventral tegmental area, leading to the regulation of dopamine release in the striatum. Additionally, this compound has been shown to modulate anxiety and depression-like behaviors in animal models. These effects are likely due to the modulation of various physiological processes, including neurotransmitter release and neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide in lab experiments is its selectivity for GPR139, which allows for the specific modulation of this receptor without affecting other receptors or physiological processes. Additionally, this compound is relatively stable and can be easily synthesized using standard chemical techniques. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Orientations Futures
Future research directions for N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide include investigating its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. Additionally, further research is needed to elucidate the downstream signaling pathways activated by GPR139 and to identify other compounds that can modulate the activity of this receptor. Finally, the development of more selective and potent GPR139 agonists may have significant implications for the development of novel therapeutics for various neurological and psychiatric disorders.
Applications De Recherche Scientifique
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide has been used in various scientific research studies, primarily in the field of neuroscience. It has been shown to activate GPR139, which is involved in regulating various physiological processes, including neurotransmitter release, neuronal excitability, and circadian rhythm. This compound has been used to investigate the role of GPR139 in the regulation of dopamine release in the striatum and has been shown to modulate the activity of dopaminergic neurons in the ventral tegmental area. Additionally, this compound has been used to investigate the role of GPR139 in the regulation of anxiety and depression-like behaviors.
Propriétés
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-27-20-7-6-15(19-13-23-16-4-2-3-5-17(16)24-19)12-18(20)25-21(26)14-8-10-22-11-9-14/h2-13H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYLJRRYVQNBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(ethylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B4403154.png)
![methyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4403169.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B4403174.png)

![4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4403193.png)
![2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B4403199.png)
![(2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4403209.png)

![benzyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B4403223.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4403231.png)
![N-[2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4403234.png)